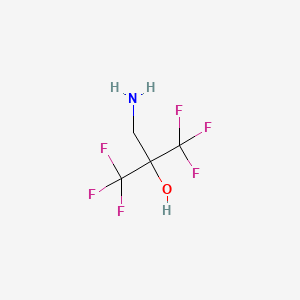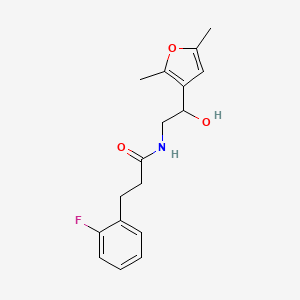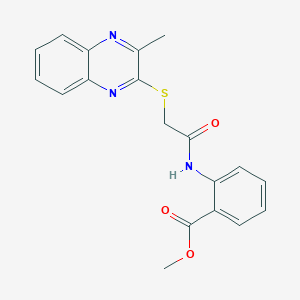
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalines are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a quinoxaline derivative from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis . The first step includes a synthesis of a quinazolinone which was performed in choline chloride:urea DES. In the second step, S-alkylation of the quinazolinone was performed in a microwave-induced reaction .Aplicaciones Científicas De Investigación
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising results in the field of cancer research . A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)-propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared and tested against human HCT-116 and MCF-7 cell lines . Out of 25 screened derivatives, 10 active compounds exhibited IC 50’s in the range 1.9−7.52 μg/mL on the HCT-116, and 17 active compounds exhibited IC 50’s in the range 2.3−6.62 μg/mL on the MCF-7 cell lines .
Anti-Microbial Activity
Quinoxaline derivatives have been found to exhibit anti-microbial activity . This could potentially be applied in the development of new antibiotics.
Anti-Convulsant Activity
Quinoxaline derivatives have also been studied for their anti-convulsant activity . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Anti-Tuberculosis Activity
Quinoxaline derivatives have demonstrated anti-tuberculosis activity . This could potentially lead to the development of new treatments for tuberculosis.
Anti-Malarial Activity
Quinoxaline derivatives have been synthesized and tested for antimalarial activity . This suggests potential applications in the fight against malaria.
Anti-Leishmanial Activity
Quinoxaline derivatives have shown anti-leishmanial activity . This could potentially be applied in the development of treatments for leishmaniasis.
Anti-HIV Activity
Quinoxaline derivatives have demonstrated anti-HIV activity . This suggests potential applications in the development of antiretroviral therapies.
Anti-Inflammatory Activity
Quinoxaline derivatives have been found to exhibit anti-inflammatory activity . This could potentially be applied in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJNDFLKARZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
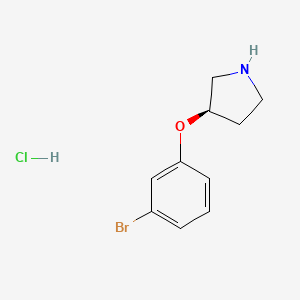

![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)
![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)
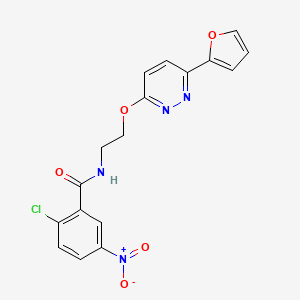
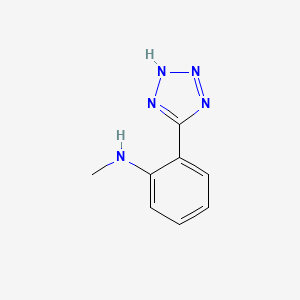
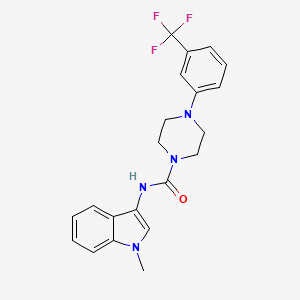
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)
